![molecular formula C15H10Cl2N2OS B4838510 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4838510.png)
3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide
説明
3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). JAK3 is a tyrosine kinase involved in the signaling pathways of cytokines, which play a crucial role in immune response and inflammation. CP-690,550 has shown potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and psoriasis, as well as for the prevention of transplant rejection.
作用機序
The mechanism of action of 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide may be further elucidated to identify new targets for therapeutic intervention in autoimmune diseases and transplant rejection.
実験室実験の利点と制限
3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide has several advantages for lab experiments, including its specificity for JAK3, its well-characterized mechanism of action, and its efficacy in animal models and clinical trials. However, its limitations include its high cost, its potential for off-target effects, and the need for careful monitoring of immune function in patients.
将来の方向性
1. Combination therapy: 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide may be used in combination with other immunomodulatory agents to enhance its therapeutic effects and reduce the risk of adverse effects.
2. New indications: 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide may be investigated for its potential in other autoimmune diseases, such as lupus and inflammatory bowel disease.
3. Biomarkers: Biomarkers may be identified to predict response to 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide and monitor its efficacy and safety in patients.
4. Alternative JAK inhibitors: New JAK inhibitors with improved pharmacological properties and specificity may be developed to overcome the limitations of 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide.
5.
科学的研究の応用
3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide has been extensively studied for its therapeutic potential in autoimmune diseases and transplant rejection. In preclinical studies, 3-chloro-N-(5-chloro-2-pyridinyl)-6-methyl-1-benzothiophene-2-carboxamide has shown efficacy in reducing inflammation and preventing tissue damage in animal models of rheumatoid arthritis, psoriasis, and multiple sclerosis. Clinical trials have demonstrated its effectiveness in reducing disease activity and improving symptoms in patients with rheumatoid arthritis and psoriasis.
特性
IUPAC Name |
3-chloro-N-(5-chloropyridin-2-yl)-6-methyl-1-benzothiophene-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2OS/c1-8-2-4-10-11(6-8)21-14(13(10)17)15(20)19-12-5-3-9(16)7-18-12/h2-7H,1H3,(H,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUSTZDSZZQYOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=NC=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。